![molecular formula C16H15FN2O4 B1662166 パズフロキサシン CAS No. 127045-41-4](/img/structure/B1662166.png)
パズフロキサシン
概要
説明
Pazufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is commonly used in Japan under the brand names Pasil and Pazucross . Pazufloxacin is effective against a variety of bacterial infections, making it a valuable addition to the arsenal of antibiotics.
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential for optimizing dosing regimens.
Key Findings from Research
- A study demonstrated that the PK/PD index of pazufloxacin against Pseudomonas aeruginosa was effectively modeled using a murine infection model. The therapeutic efficacy was correlated with the area under the free concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio, indicating that higher ratios resulted in better therapeutic outcomes .
- The target values for achieving bactericidal effects were established as follows:
- For stasis:
- For 1 log reduction:
- For 2 log reduction:
Clinical Applications
Pazufloxacin has been evaluated for its clinical efficacy in treating various bacterial infections, including enteritis and pneumonia.
Case Studies
- Infectious Enteritis : A clinical study involving 137 patients with conditions such as shigellosis and Salmonella enteritis reported an overall clinical efficacy rate of 97.2%. The bacteriological efficacy was notably high against Shigella spp. (98.2%) and E. coli (100%), demonstrating pazufloxacin's effectiveness in gastrointestinal infections .
- Bacterial Pneumonia : A Phase III comparative study assessed pazufloxacin mesilate against ceftazidime in patients with bacterial pneumonia. Results indicated pazufloxacin's comparable efficacy and safety profile, making it a viable alternative for treating pneumonia caused by resistant strains .
Safety Profile
The safety of pazufloxacin has been generally favorable across various studies, with minimal side effects reported.
Adverse Effects
- In the enteritis study, only one case of epigastralgia was noted among 130 patients (0.8%), and abnormal laboratory findings were observed in 11.2% of cases, primarily involving liver enzyme elevations .
- A separate report documented a case of generalized fixed drug eruption following pazufloxacin administration, which resolved with treatment .
Summary Table of Clinical Efficacy
Infection Type | Clinical Efficacy Rate | Bacteriological Efficacy Rate |
---|---|---|
Shigellosis | 97.2% | 98.2% |
Salmonella Enteritis | N/A | 81.8% |
Enteropathogenic E. coli | N/A | 100% |
Bacterial Pneumonia | N/A | Comparable to Ceftazidime |
作用機序
パズフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで抗菌効果を発揮します。これらの酵素は、細菌におけるDNA複製、転写、修復に不可欠です。 これらの酵素を阻害することにより、パズフロキサシンは細菌の細胞分裂を阻止し、細胞死に至らせます .
類似の化合物:
- シプロフロキサシン
- レボフロキサシン
- モキシフロキサシン
- オフロキサシン
比較: シプロフロキサシンなどの他のフルオロキノロンと比較して、パズフロキサシンは、より幅広い活性スペクトル、より低い毒性、およびより高い効率を備えています。また、光に対する感受性が低く、交差耐性を容易に発生させません。 さらに、パズフロキサシンメシラートは、副作用の発生率が低いです .
パズフロキサシンは、幅広い活性スペクトル、低い毒性、および高い効率を兼ね備えた独自の組み合わせにより、臨床環境において貴重な抗生物質となっています。
生化学分析
Biochemical Properties
Pazufloxacin interacts with bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes, thereby disrupting bacterial DNA replication and transcription, leading to the death of the bacteria .
Cellular Effects
Pazufloxacin’s antibacterial activity is primarily due to its interference with bacterial DNA replication and transcription . This interference disrupts essential cellular processes, leading to the death of the bacteria .
Molecular Mechanism
The molecular mechanism of Pazufloxacin involves its binding to bacterial enzymes DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, disrupting the process of bacterial DNA replication and transcription . This disruption leads to the death of the bacteria .
Temporal Effects in Laboratory Settings
It is known that Pazufloxacin has a potent and broad-spectrum antibacterial activity .
Metabolic Pathways
It is known that Pazufloxacin is primarily excreted via the urine .
Transport and Distribution
It is known that Pazufloxacin is rapidly absorbed through the gastrointestinal tract and distributed throughout the body .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of pazufloxacin mesilate involves a reaction system formed by pazufloxacin and methane-sulfonic acid in a solvent of acetone. The mixture is subjected to heating and reflux, followed by cooling and crystallization to obtain pazufloxacin mesilate. This compound is then subjected to aseptic filling and freeze-drying to produce the powder injection .
Industrial Production Methods: Industrial production of pazufloxacin mesilate for injection involves the same process but on a larger scale, ensuring the quality and stability of the final product. The process includes heating, reflux, cooling, crystallization, separation, aseptic filling, and freeze-drying .
化学反応の分析
Types of Reactions: Pazufloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacokinetic and pharmacodynamic properties.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of pazufloxacin .
類似化合物との比較
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Comparison: Compared to other fluoroquinolones like ciprofloxacin, pazufloxacin has a broader spectrum of activity, lower toxicity, and higher efficiency. It also exhibits lower sensitivity to light and does not readily generate cross-resistance. Additionally, pazufloxacin mesilate has a lower incidence of side effects .
Pazufloxacin stands out due to its unique combination of broad-spectrum activity, low toxicity, and high efficiency, making it a valuable antibiotic in clinical settings.
生物活性
Pazufloxacin is a fluoroquinolone antibiotic primarily known for its potent antibacterial activity against various pathogens, particularly Pseudomonas aeruginosa. This article delves into the biological activity of pazufloxacin, focusing on pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and comparative studies with other antibiotics.
Pazufloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these processes, pazufloxacin effectively prevents bacterial cell division and growth.
2. Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Properties:
- Volume of Distribution (Vd) : Approximately 0.84 L/kg.
- Elimination Half-life (t1/2) : About 2.40 hours.
- Peak Plasma Concentration (Cmax) : Achievable concentrations are around 18.06 mg/L after a single administration of 1000 mg.
Pharmacodynamic Parameters:
The efficacy of pazufloxacin is often assessed using the PK/PD indices, particularly the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio. Key findings from recent studies include:
- For stasis, the target value of is 46.1.
- For achieving a 1 log reduction in bacterial count, should be around 63.8.
- A 2 log reduction requires a of approximately 100.8.
- The maximum concentration to MIC ratio () for stasis is 5.5, increasing to 10.8 for a 2 log reduction .
3. Clinical Efficacy
Clinical studies have demonstrated the effectiveness of pazufloxacin against various pathogens:
Pathogen | Efficacy Rate (%) |
---|---|
Shigella spp. | 98.2 |
Salmonella spp. | 81.8 |
Vibrio cholerae O1 | 50 |
Escherichia coli | 100 |
Vibrio parahaemolyticus | 100 |
In a study involving patients with infectious enteritis, pazufloxacin exhibited an overall clinical efficacy rate of 97.2% , with minimal side effects reported .
4. Comparative Studies
Pazufloxacin has been compared with other antibiotics in terms of both in vitro and in vivo activity:
- In vitro studies show that pazufloxacin has superior activity against resistant strains of Pseudomonas aeruginosa compared to older fluoroquinolones.
- In vivo models using murine thigh infections indicated that higher doses of pazufloxacin significantly reduced bacterial counts, confirming its bactericidal effectiveness .
5. Case Studies
Case Study: Nosocomial Infections
In a controlled study involving neutropenic mice infected with Pseudomonas aeruginosa, pazufloxacin was administered at varying doses (2.5–35 mg/kg). The results showed substantial reductions in bacterial load, correlating with the PK/PD indices established earlier. This model highlights the potential for optimizing dosing regimens in clinical settings to combat nosocomial infections effectively .
特性
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046697 | |
Record name | Pazufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127045-41-4 | |
Record name | Pazufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pazufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。